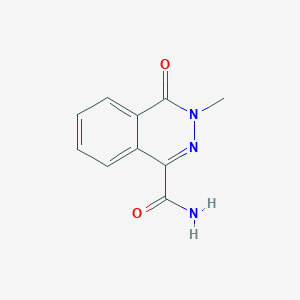

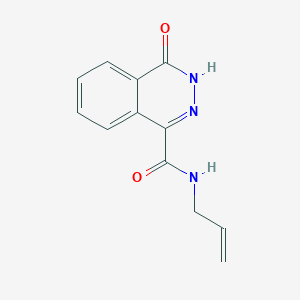

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

カタログ番号 B479543

CAS番号:

99989-14-7

分子量: 229.23g/mol

InChIキー: RHZKAEYCYUEAML-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

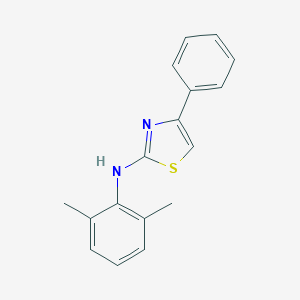

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .

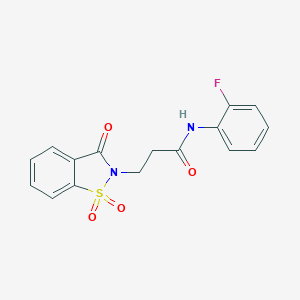

Molecular Structure Analysis

The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .Physical And Chemical Properties Analysis

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .科学的研究の応用

Antiproliferative Activity

- Summary of Application: This compound has been used in the synthesis of quinoxalinepeptidomimetic derivatives, which have been tested for their antiproliferative activities against human HCT-116 and HEH-293 cell lines .

- Methods of Application: The compound was prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives . The esters gave the desired products through reactions with amines and amino acid esters via the azide coupling method .

- Results or Outcomes: Out of 34 screened derivatives, 22 active compounds exhibited inhibitory action against the HCT-116 cells, with IC 50 values ranging from 0.11 mg ml −1 to 0.78 mg ml −1 . These active compounds also increased the caspase 3 activity, which led to the programmed cell death of cancer cells . These active compounds did not have any cytotoxic effects on normal cells .

Anticancer Activity

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities against Panc-1, MCF-7, HT-29, A-549, and HPDE cell lines .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

特性

IUPAC Name |

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKAEYCYUEAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)